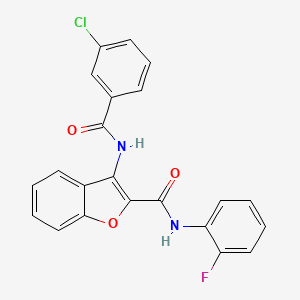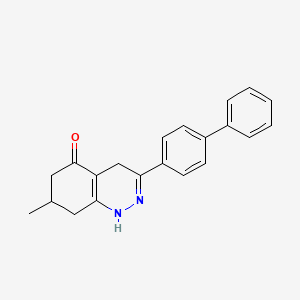![molecular formula C16H17N3O2 B2532850 2-{2-[2-(propan-2-il)-1H-imidazol-5-il]etil}-2,3-dihidro-1H-isoindol-1,3-diona CAS No. 1936614-29-7](/img/structure/B2532850.png)
2-{2-[2-(propan-2-il)-1H-imidazol-5-il]etil}-2,3-dihidro-1H-isoindol-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is an interesting organic molecule known for its imidazole and isoindole functional groups. This structure provides the compound with significant potential in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a broad range of applications:
Chemistry: : As a building block in organic synthesis, especially in creating complex heterocyclic structures.
Biology: : Potential roles in studying enzymatic functions and receptor binding due to its imidazole moiety.
Medicine: : Exploration as a therapeutic agent, leveraging its bioactive imidazole ring.
Industry: : Applications in materials science, such as the development of polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to an isoindole framework. Key steps may include:
Cyclization reactions: to form the imidazole ring.
Alkylation: reactions to introduce the isopropyl group.
Coupling reactions: to attach the imidazole to the isoindole structure.
Specific conditions will vary, but common reagents include strong bases (such as sodium hydride), solvents (such as dimethylformamide), and catalysts (like palladium complexes).
Industrial Production Methods
Industrial-scale synthesis would focus on optimizing yield and purity while minimizing costs. This might involve:
Flow chemistry techniques: to enhance reaction efficiency.
Automated synthesis: to streamline production.
Green chemistry principles: to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, sulfonates under conditions like reflux or inert atmospheres.
Major Products
Substituted derivatives: with various functional groups.
Oxidized or reduced forms: for different applications.
Mecanismo De Acción
Mechanism of Effects
The compound exerts its effects through its interactions with various molecular targets:
Enzymes and receptors: : The imidazole ring can interact with active sites or binding pockets, influencing biological activity.
Pathways: : It may be involved in modulating signal transduction pathways or inhibiting specific enzymes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethyl}-1H-isoindole-1,3-dione: : Differing in the position of the imidazole substituent.
2-(2-(propan-2-yl)-1H-imidazol-5-yl)ethylbenzo[d]isothiazol-3(2H)-one: : Featuring a related but distinct heterocyclic system.
Uniqueness
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific arrangement of functional groups, which can confer unique reactivity and biological properties, making it valuable for targeted research and applications.
There you have it: an in-depth exploration of this intriguing compound!
Propiedades
IUPAC Name |
2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBSQFWYDNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
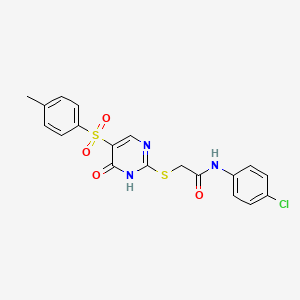
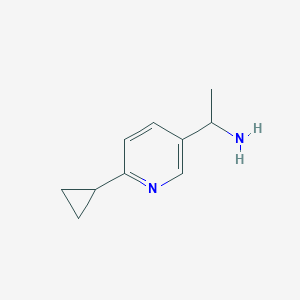
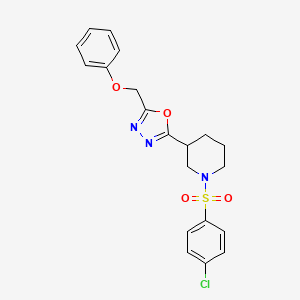
![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)
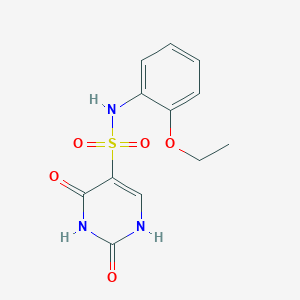
![{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2532779.png)
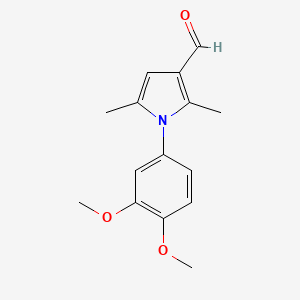
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)
